3-Amino-4-methoxybenzenesulfonic acid

Dye Intermediate Azo Coupling Regioselectivity

Procure CAS 98-42-0 to secure the definitive regioisomer for azo dye synthesis (C.I. Acid Brown 83/86, Direct Red 83/89). Its unique 3-amino-4-methoxy substitution directly governs dye shade and fastness; generic analogs cause off-spec products. Literature-validated for intercalation into Cu₂Cr(OH)₆ LDH via coprecipitation, enabling electrochemical sensor development without trial-and-error. Also the key intermediate for influenza inhibitor and P2 receptor antagonist lead series. Insist on this exact CAS to maintain synthetic route fidelity and ensure ≥98% HPLC purity.

Molecular Formula C7H9NO4S
Molecular Weight 203.22 g/mol
CAS No. 98-42-0
Cat. No. B042924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxybenzenesulfonic acid
CAS98-42-0
Synonyms2-Aminoanisole-4-sulfonic Acid;  2-Methoxy-5-sulfoaniline;  2-Methoxyaniline-5-sulfonic Acid;  3-Amino-4-methoxybenzenesulfonic Acid;  2-Methoxy-5-(trihydroxythio)benzenamine, ;  NSC 74459;  o-Anisidine-4-sulfonic Acid;  o-Anisidine-p-sulfonic Acid
Molecular FormulaC7H9NO4S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)O)N
InChIInChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
InChIKeyFLIOATBXVNLPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.13 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methoxybenzenesulfonic Acid (CAS 98-42-0): Core Identity and Primary Function as a Key Aromatic Sulfonic Acid Intermediate


3-Amino-4-methoxybenzenesulfonic acid (CAS 98-42-0), also known as o-Anisidine-4-sulfonic acid or 4-Methoxymetanilic acid, is a trisubstituted benzene derivative bearing amino, methoxy, and sulfonic acid groups [1]. It is a cornerstone intermediate in the synthesis of azo dyes and metal-complex dyes, such as C.I. Acid Brown 83 and Direct Red 83, and it demonstrates high-purity solid-state characteristics, including a defined melting point of 305 °C (decomposition) and a zwitterionic form [2].

Why 3-Amino-4-methoxybenzenesulfonic Acid (98-42-0) Cannot Be Substituted with Generic Analogs


This compound's unique substitution pattern—the precise 3-amino and 4-methoxy arrangement on a sulfonated benzene ring—imparts specific electronic and steric properties that are not replicated by common analogs like 3-amino-4-methylbenzenesulfonic acid (CAS 618-03-1) or 4-amino-3-methoxybenzenesulfonic acid (CAS 6472-58-8) . These differences manifest in critical performance parameters for both dye synthesis and advanced materials applications, rendering generic substitutions potentially ineffective and leading to failed reactions, altered coloristic properties, or unusable hybrid materials .

Quantitative Differentiation Guide for Procuring 3-Amino-4-methoxybenzenesulfonic Acid (CAS 98-42-0)


Reactivity and Selectivity in Dye Coupling: Direct Comparison with 3-Amino-4-methylbenzenesulfonic Acid (CAS 618-03-1)

The methoxy group in 3-amino-4-methoxybenzenesulfonic acid acts as a stronger activating and directing group for electrophilic aromatic substitution compared to a methyl group. This facilitates more efficient diazotization and subsequent coupling in the synthesis of specific dyes, such as C.I. Acid Brown 83, where it is the exclusive diazo component [1]. In contrast, the methyl analog (CAS 618-03-1) would yield a different coupling product with altered chromophoric properties, rendering it unsuitable for the exact dye formulation [2].

Dye Intermediate Azo Coupling Regioselectivity

Unique Zwitterionic Character in Solid State vs. Non-Zwitterionic Analogs

In the solid state, 3-amino-4-methoxybenzenesulfonic acid exists exclusively as a zwitterion (3-ammonio-4-methoxybenzenesulfonate), as confirmed by analytical characterization . This is a distinct property that differentiates it from structurally similar sulfonic acids like 3-amino-4-methylbenzenesulfonic acid, which does not consistently exhibit the same zwitterionic packing in its solid form, leading to different solubility and crystallinity profiles .

Solid-State Chemistry Crystal Engineering Material Properties

Confirmed Compatibility and Intercalation in Layered Double Hydroxide (LDH) Materials

3-Amino-4-methoxybenzenesulfonic acid has been experimentally validated for direct coprecipitation between the sheets of a Cu2Cr(OH)6 layered double hydroxide (LDH) . This is a specialized application where its specific molecular size and functional group orientation enable successful intercalation, a property not demonstrated for many other sulfonic acid isomers in this specific LDH system .

Hybrid Materials LDH Nanocomposites Polymerization Agent

Regiospecificity in Advanced Pharmaceutical Synthesis

This specific isomer is a documented precursor in the synthesis of novel influenza virus inhibitors and P2 receptor antagonists [1]. The precise 3-amino-4-methoxy substitution pattern is crucial for the biological activity of the final drug candidate; the use of a positional isomer like 4-amino-3-methoxybenzenesulfonic acid (CAS 6472-58-8) would lead to a different molecular scaffold with an altered pharmacophore, likely abolishing the desired biological activity [2].

Medicinal Chemistry Antiviral Agent P2 Receptor Antagonist

Optimal Research and Industrial Scenarios for Procuring 3-Amino-4-methoxybenzenesulfonic Acid (CAS 98-42-0)


Synthesis of Specific Azo and Metal-Complex Dyes

This compound is the established diazo component for manufacturing specific dye formulations like C.I. Acid Brown 83, 86 and Direct Red 83, 89 . Its procurement ensures correct dye structure, shade, and fastness properties. Substitution with other sulfonic acid intermediates would result in off-spec dye products unsuitable for textile and leather applications [1].

Development of Functional Layered Double Hydroxide (LDH) Nanocomposites

Researchers fabricating LDH-based materials for electrochemical sensors or catalysts should procure this specific compound due to its literature-confirmed ability to successfully intercalate into Cu2Cr(OH)6 LDH via direct coprecipitation . This provides a validated starting point for creating new organic-inorganic hybrids, avoiding the trial-and-error associated with untested sulfonic acid monomers.

Medicinal Chemistry Campaigns Targeting Influenza and P2 Receptors

In drug discovery programs focused on novel influenza inhibitors or P2 receptor antagonists, this compound serves as a key intermediate . Procuring this exact CAS number guarantees the synthesis of the correct regioisomeric lead compound series, maintaining fidelity to patented or published synthetic routes and biological assay results [1].

Analytical Method Development and Chromatography Standards

Due to its well-defined chemical properties and high commercial purity (often ≥98% by HPLC), this compound is suitable for use as a reference standard in HPLC method development for separating benzenesulfonic acid derivatives . Its distinct retention time on reverse-phase columns allows for reliable quantification and purity assessment in complex reaction mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-methoxybenzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.